4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine CAS 152998-85-1 properties
4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine CAS 152998-85-1 properties
An In-Depth Technical Guide to 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine (CAS 152998-85-1)
Introduction
4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of purine, a fundamental component of DNA and RNA.[1] The strategic placement of a chlorine atom at the 4-position renders the molecule an exceptionally versatile intermediate for synthetic chemistry, particularly in the development of novel therapeutic agents.[2] This guide provides a comprehensive overview of its chemical properties, reactivity, potential applications, and safe handling protocols, designed for researchers and professionals in drug discovery and organic synthesis.
Molecular Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its unique identifiers and physical characteristics. 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine is a solid at room temperature and is cataloged under CAS number 152998-85-1.[3]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 152998-85-1 | [3] |
| Molecular Formula | C₉H₉ClN₂S | [3] |
| Molecular Weight | 212.70 g/mol | [3] |
| InChI Key | MLNSNVDZJYXEMZ-UHFFFAOYSA-N | [3] |
| SMILES | ClC1=NC(C)=NC2=C1C=C(CC)S2 | [3] |
Diagram 1: Molecular Structure
Caption: Molecular structure of 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine.
Synthesis and Reactivity
General Synthetic Strategies
The synthesis of the thieno[2,3-d]pyrimidine scaffold can be broadly approached via two primary routes:
-
Construction from a Thiophene Precursor: This is a common method where a suitably substituted 2-aminothiophene derivative undergoes cyclization with a reagent that provides the missing atoms for the pyrimidine ring.[4] For instance, reacting a 2-aminothiophene-3-carbonitrile with an acyl chloride or similar electrophile can lead to the formation of the fused pyrimidine ring.[4]
-
Construction from a Pyrimidine Precursor: Alternatively, the synthesis can begin with a pyrimidine ring that is then functionalized to allow for the annulation of the thiophene ring.[4] This might involve reacting a dichloropyrimidine derivative with a mercaptoacetate ester to build the thiophene ring.[4]
Microwave-assisted synthesis has emerged as an efficient method for preparing thieno[2,3-d]pyrimidine derivatives, often reducing reaction times and improving yields.[4]
Diagram 2: General Synthesis Workflow (Thiophene Route)
Caption: Generalized workflow for synthesizing the thieno[2,3-d]pyrimidine scaffold.
Core Reactivity
The reactivity of 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine is dominated by the chlorine atom at the C4 position. This position is electron-deficient due to the influence of the adjacent nitrogen atoms in the pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SₙAr) .[2][5]
This inherent reactivity is the primary reason for its utility as a synthetic intermediate. A wide array of nucleophiles can displace the chloride, allowing for the introduction of diverse functional groups:
-
Amines: Reaction with primary or secondary amines introduces amino substituents, a common strategy in drug design to modulate solubility and target binding.[6]
-
Alkoxides/Phenoxides: Displacement by alcohols or phenols yields ether linkages.[7]
-
Thiols: Reaction with thiols produces thioethers.[8]
This synthetic handle enables the creation of large libraries of analogues from a single, common intermediate, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[1][2]
Applications in Research and Drug Discovery
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1] These include:
-
Anticancer Agents: Many derivatives have been investigated as kinase inhibitors, targeting enzymes like EGFR, which are often dysregulated in cancer.[9][10]
-
Anti-inflammatory Agents [1]
-
Antimicrobial and Antiviral Agents [1]
-
Central Nervous System (CNS) Protective Agents [1]
4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine serves as a key building block for accessing novel compounds within these classes.[2] The ethyl and methyl groups provide specific steric and electronic properties, while the reactive chloro group is the point of diversification for SAR studies. Researchers can systematically replace the chlorine with various functional groups to optimize potency, selectivity, and pharmacokinetic properties.[2][6]
Analytical Profile (Expected)
While Sigma-Aldrich notes that specific analytical data is not collected for this product, an experienced chemist can predict its spectral characteristics based on its structure.[3]
-
¹H NMR: The spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), the methyl group (a singlet), and a singlet for the lone proton on the thiophene ring.
-
¹³C NMR: Resonances for all nine carbon atoms would be present, with distinct signals for the aliphatic carbons of the ethyl and methyl groups, and the aromatic/heteroaromatic carbons of the fused ring system.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 212.7. A characteristic isotopic pattern would be observed for the (M+2)⁺ peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic C-H stretching vibrations for the alkyl and aromatic moieties, as well as C=N and C=C stretching frequencies associated with the heteroaromatic ring system.
Safety, Handling, and Storage
Proper handling of any chemical intermediate is paramount for laboratory safety. 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine is classified with GHS07 pictograms, indicating it can be harmful.[3]
Table 2: GHS Safety Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statement | H302: Harmful if swallowed | [3] |
| Precautionary Statements | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. | [3] |
| Storage Class | 11: Combustible Solids | [3] |
Recommended Handling Protocol
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[11][12] Ensure that an eyewash station and safety shower are readily accessible.[11][13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[11]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[11]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[14]
-
-
Safe Handling Practices: Avoid generating dust.[14] Do not breathe dust, fumes, or vapors.[11] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[15] Do not eat, drink, or smoke in the work area.[15]
-
First Aid Measures:
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or physician for medical attention.[11][15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[11]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
-
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep away from incompatible materials such as strong acids.[11]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. The material should be sent to an approved waste disposal plant.[11][15]
Conclusion
4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine is a valuable and highly reactive chemical intermediate. Its strategic design, featuring a privileged thienopyrimidine core and a reactive chloro-handle, makes it an essential building block for the synthesis of diverse molecular libraries. For professionals in drug discovery and development, a thorough understanding of its properties, reactivity, and safe handling is crucial for leveraging its full potential in the creation of novel and impactful chemical entities.
References
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4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine - CAS:152998-85-1 - 北京欣恒研科技有限公司. (n.d.). Bxxxy.[Link]
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SYNTHESIS AND REACTIONS OF SOME THIENO[2,3-d]PYRIMIDINE DERIVATIVES. (n.d.). Semantic Scholar.[Link]
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Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. (2024). PubMed.[Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.[Link]
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2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. (2023). PubMed Central.[Link]
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C–H activation from 4-chlorothieno[3,2-d]pyrimidine using conditions... (2020). ResearchGate.[Link]
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4-Chloro-2-methylthieno[2,3-d]pyrimidine | CAS#:56843-79-9. (n.d.). Chemsrc.[Link]
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Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. (2025). SciELO.[Link]
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7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro- | C6H4ClN3 | CID 5356682 - PubChem. (n.d.). PubChem.[Link]
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4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2017). MDPI.[Link]
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Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). PubMed.[Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University.[Link]
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Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem.[Link]
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Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. (n.d.). Bangladesh Journals Online.[Link]
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The Chemistry of Innovation: Utilizing 2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine in Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). PubMed Central.[Link]
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health.[Link]
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Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (2025). ResearchGate.[Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (n.d.). Journal of the Chemical Society C: Organic.[Link]
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(PDF) Ethyl 4-(4-chloro-3-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate. (2019). ResearchGate.[Link]
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